
4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE is a fluorinated methacrylate compound known for its unique chemical properties. It is characterized by the presence of a heptadecafluorooctyl group, which imparts significant hydrophobicity and chemical resistance. This compound is used in various industrial applications, particularly in the production of specialized coatings and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE typically involves the reaction of heptadecafluorooctyl sulfonyl chloride with an appropriate amine, followed by esterification with methacrylic acid. The reaction conditions often require the use of organic solvents and catalysts to facilitate the process. The key steps include:
Formation of the sulfonyl amine intermediate: Heptadecafluorooctyl sulfonyl chloride reacts with butylamine under controlled conditions to form the sulfonyl amine intermediate.
Esterification: The intermediate is then esterified with methacrylic acid in the presence of a catalyst, such as a strong acid or base, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity 4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE.
Chemical Reactions Analysis
Types of Reactions
4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Polymerization: The methacrylate group allows for radical polymerization, forming polymers with unique properties.
Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed to facilitate hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Polymers: High-molecular-weight polymers with fluorinated side chains.
Hydrolysis Products: Methacrylic acid and the corresponding alcohol.
Scientific Research Applications
4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE has diverse applications in scientific research:
Chemistry: Used in the synthesis of specialized polymers and copolymers with unique properties such as hydrophobicity and chemical resistance.
Biology: Employed in the development of biomaterials and coatings for medical devices due to its biocompatibility.
Medicine: Investigated for use in drug delivery systems and as a component in dental materials.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE is primarily related to its ability to form stable polymers and its interaction with various substrates. The heptadecafluorooctyl group provides hydrophobicity, which can influence the compound’s interaction with biological membranes and other hydrophobic surfaces. The methacrylate group allows for polymerization, leading to the formation of materials with specific mechanical and chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(Heptadecafluorooctyl)sulfonyl]methyl}amino)butyl acrylate
- Heptadecafluorooctyl methacrylate
- Perfluorooctyl methacrylate
Uniqueness
4-[[(HEPTADECAFLUOROOCTYL)SULFONYL]METHYLAMINO]BUTYL METHACRYLATE is unique due to the presence of both the sulfonyl and methacrylate groups, which confer distinct chemical reactivity and polymerization capabilities. Its combination of hydrophobicity and polymer-forming ability makes it particularly valuable in applications requiring durable and chemically resistant materials.
Properties
CAS No. |
61577-14-8 |
|---|---|
Molecular Formula |
C17H16F17NO4S |
Molecular Weight |
653.4 g/mol |
IUPAC Name |
4-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]butyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H16F17NO4S/c1-8(2)9(36)39-7-5-4-6-35(3)40(37,38)17(33,34)15(28,29)13(24,25)11(20,21)10(18,19)12(22,23)14(26,27)16(30,31)32/h1,4-7H2,2-3H3 |
InChI Key |
DJKGXDGHCIHDPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCN(C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Chlorophenyl)-2-[(dimethylamino)methylene]-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13413048.png)
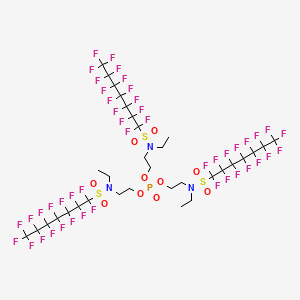
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B13413057.png)
![2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B13413059.png)
![[2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid](/img/structure/B13413066.png)

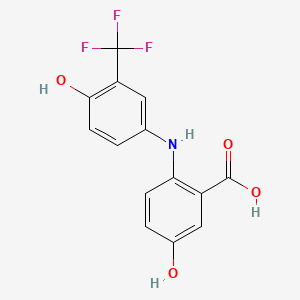
![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
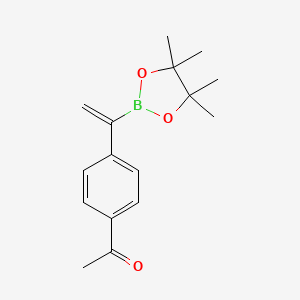
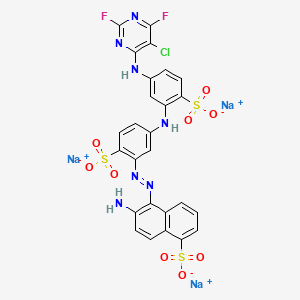
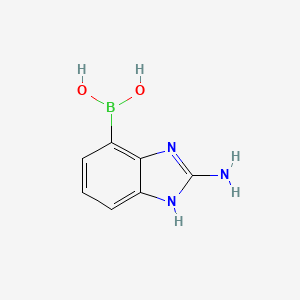

![[(4R,9R)-4-diphenylphosphanyloxyspiro[4.4]nonan-9-yl]oxy-diphenylphosphane](/img/structure/B13413108.png)

